molecular formula C11H7F2NO4 B13464037 methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Cat. No.: B13464037
M. Wt: 255.17 g/mol
InChI Key: BFBAPGUVSZBDTP-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a bicyclic indole derivative featuring a fused [1,3]dioxolo ring system and a methyl ester group at position 4. Its molecular formula is C₁₁H₇F₂NO₄, with a molecular weight of 255.18 g/mol . This molecule is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, particularly highlighted in patent literature for pesticidal applications .

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

methyl 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

InChI

InChI=1S/C11H7F2NO4/c1-16-10(15)7-2-5-3-8-9(4-6(5)14-7)18-11(12,13)17-8/h2-4,14H,1H3

InChI Key

BFBAPGUVSZBDTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2N1)OC(O3)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Fluoroindole-2-carboxylate Derivatives

  • Structure: These compounds retain the indole core but lack the fused dioxolo ring and difluoro substitution. For example, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂) has a benzophenone substituent at the indole nitrogen .
  • Synthesis : Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with aromatic amines under reflux in DMSO or DMF .
  • Properties: Higher molecular weights (e.g., 359.12 g/mol for compound 3 in ) compared to the target compound (255.18 g/mol). Melting points range from 233–250°C, indicating crystalline stability .

Benzo[d][1,3]dioxole-Fused Indole Derivatives

  • Structure : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole incorporate a dioxolo ring but lack the difluoro and ester groups .
  • Synthesis : Synthesized via multi-step reactions involving sodium metabisulfite-promoted cyclization under nitrogen .
  • Properties :
    • Broader pharmacological applications, including antiparasitic and anticancer activities.
    • Lower fluorine content reduces electronegativity compared to the difluoro-substituted target compound .

1,4-Benzodioxan-6-carboxylate Derivatives

  • Structure : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate features a 1,4-dioxane ring instead of the 1,3-dioxolo system .
  • Synthesis : Prepared via K₂CO₃-promoted coupling in DMF .
  • Demonstrated anti-inflammatory activity in vitro, suggesting structure-dependent activity variations .

Simple Indole Carboxylic Acids

  • Examples : Indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) lack fused rings and ester groups .
  • Properties: Lower molecular complexity results in higher melting points due to stronger intermolecular hydrogen bonding. Limited solubility in organic solvents compared to esterified derivatives like the target compound .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate C₁₁H₇F₂NO₄ 255.18 Difluoro, dioxolo, methyl ester Pesticides, intermediates
Ethyl 5-fluoroindole-2-carboxylate derivatives C₂₂H₁₆FN₂O₂ 359.12 Benzophenone substituent, no dioxolo Kinase inhibition
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole C₂₀H₁₂FNO₃ 333.32 Dioxolo, benzimidazole core Antiparasitic agents
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 Carboxylic acid, no fused rings Organic synthesis

Research Findings and Implications

  • Rigidity and Bioavailability : The fused dioxolo ring increases molecular rigidity, which may enhance metabolic stability relative to simpler indole derivatives .
  • Synthetic Utility : The methyl ester group facilitates further functionalization (e.g., hydrolysis to carboxylic acids or amidation), making it a versatile intermediate .

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